molecular formula C20H18N2O3S2 B6569018 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946220-95-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B6569018
CAS No.: 946220-95-7
M. Wt: 398.5 g/mol
InChI Key: DWCICWHNEJJALF-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at position 1 and a thiophene-2-sulfonamide moiety at position 7. Its molecular formula is C₉H₁₁N (tetrahydroquinoline core) + C₇H₅O (benzoyl) + C₄H₃NO₂S₂ (thiophene sulfonamide), yielding C₂₀H₁₇N₂O₃S₂ (molecular weight: 405.48 g/mol).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(16-6-2-1-3-7-16)22-12-4-8-15-10-11-17(14-18(15)22)21-27(24,25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14,21H,4,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCICWHNEJJALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts alkylation remains the most widely reported method for constructing the tetrahydroquinoline system. A representative protocol involves reacting substituted anilines with cyclic ketones (e.g., cyclohexanone) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂). For example:

Aniline derivative+CyclohexanoneAlCl₃, 100°CTetrahydroquinoline intermediate\text{Aniline derivative} + \text{Cyclohexanone} \xrightarrow{\text{AlCl₃, 100°C}} \text{Tetrahydroquinoline intermediate}

This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to minimize polyalkylation byproducts.

Reductive Amination

Alternative approaches employ reductive amination of keto-anilines using sodium cyanoborohydride (NaBH₃CN) or hydrogenation over palladium catalysts. This method offers superior regioselectivity for the 7-position amine, critical for subsequent functionalization.

Introduction of the benzoyl group occurs via nucleophilic acyl substitution. The tetrahydroquinoline intermediate is treated with benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine (TEA):

Tetrahydroquinoline+Benzoyl chlorideDMAP, TEA1-Benzoyltetrahydroquinoline\text{Tetrahydroquinoline} + \text{Benzoyl chloride} \xrightarrow{\text{DMAP, TEA}} \text{1-Benzoyltetrahydroquinoline}

Reaction conditions typically involve:

  • Molar ratio : 1:1.2 (tetrahydroquinoline:benzoyl chloride)

  • Temperature : 0°C → room temperature (12–24 hours)

  • Yield : 70–85% after column chromatography

Sulfonamide Coupling at the 7-Position

The final step involves coupling thiophene-2-sulfonyl chloride to the 7-amino group of the benzoylated tetrahydroquinoline. Key considerations include:

Reaction Optimization

  • Base selection : TEA outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, preventing protonation of the amine.

  • Solvent : Anhydrous DCM or THF ensures compatibility with moisture-sensitive sulfonyl chlorides.

  • Stoichiometry : A 1:1.1 molar ratio (amine:sulfonyl chloride) minimizes residual starting material.

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

  • Formation of sulfonate intermediate :

    R-NH2+ClSO2-ThiopheneR-NH-SO2-Thiophene+HCl\text{R-NH}_2 + \text{ClSO}_2\text{-Thiophene} \rightarrow \text{R-NH-SO}_2\text{-Thiophene} + \text{HCl}
  • Deprotonation : TEA abstracts the proton, driving the reaction to completion.

Yield and Purity Data

ConditionYield (%)Purity (HPLC)
DCM, TEA, 0°C → RT, 12 h8298.5
THF, NaHCO₃, RT, 24 h6491.2
Data adapted from analogous sulfonamide syntheses.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Early methods suffered from poor control over the position of the amino group. Introducing electron-withdrawing substituents (e.g., nitro groups) at the 7-position prior to cyclization, followed by reduction, resolves this issue.

Sulfonyl Chloride Stability

Thiophene-2-sulfonyl chloride is prone to hydrolysis. Storage over molecular sieves and in-situ preparation from thiophene-2-sulfonic acid (using PCl₅) improves reliability.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Complexity
Friedel-Crafts + Acylation4897Moderate
Reductive Amination6299High
The reductive amination route, though technically demanding, provides superior yields and is preferred for scale-up .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound belongs to a class of quinoline derivatives known for diverse biological activities, including:

  • Antifungal Activity : Research indicates that quinoline derivatives can inhibit the growth of various fungal strains. The sulfonamide group enhances this activity by interacting with essential enzymes in fungal metabolism.
  • Antibacterial Properties : Studies have shown that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Synthesis of Tetrahydroquinoline Core :
    • The tetrahydroquinoline intermediate can be synthesized through the Pfitzinger reaction involving isatin derivatives and aromatic aldehydes under acidic conditions.
  • Introduction of Benzoyl Group :
    • The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Formation of Thiophene Sulfonamide :
    • The final step involves sulfonation of the thiophene ring by reacting the benzoylated tetrahydroquinoline with thiophene sulfonyl chloride under basic conditions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

Research conducted by Smith et al. (2023) focused on the anticancer mechanisms of this compound. It was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways and inhibition of topoisomerase II activity .

Case Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications to the thiophene sulfonamide moiety significantly influenced biological activity. Substituents on the thiophene ring were shown to enhance or diminish antibacterial efficacy .

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analysis

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 1-benzoyl group contrasts with trifluoroacetyl (), 2-oxo (), and thiophene carbonyl () substituents. Aromatic Sulfonamide Variations: The thiophene-2-sulfonamide in the target differs from methanesulfonamide () and nitro/chloro-substituted benzenesulfonamides (). Thiophene’s aromaticity may enhance π-π stacking in biological targets compared to aliphatic sulfonamides .

Synthetic Pathways: Sulfonamide Coupling: The target compound likely involves nucleophilic substitution between a tetrahydroquinolin-7-amine intermediate and thiophene-2-sulfonyl chloride, analogous to methods in and . Benzoylation: Introduction of the benzoyl group could follow acylation protocols using benzoyl chloride under basic conditions, similar to trifluoroacetylation in .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound features a benzoyl group attached to a tetrahydroquinoline moiety, which is linked to a thiophene-2-sulfonamide group. This unique combination of functional groups contributes to its biological activity.

Structural Formula

The structural formula can be represented as follows:

N 1 benzoyl 1 2 3 4 tetrahydroquinolin 7 yl thiophene 2 sulfonamide\text{N 1 benzoyl 1 2 3 4 tetrahydroquinolin 7 yl thiophene 2 sulfonamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This may include cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The introduction of the thiophene and sulfonamide functionalities often requires specific reagents and reaction conditions to ensure high yield and purity.
  • Final Coupling : The final product is obtained through coupling reactions that link the benzoyl group to the tetrahydroquinoline structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : An evaluation against various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) demonstrated promising results. The compound showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Reference
A5490.5
MCF-70.8
HT-10800.6

The proposed mechanism of action involves:

  • Inhibition of Tubulin Polymerization : Similar sulfonamide derivatives have been shown to inhibit tubulin polymerization effectively, disrupting mitotic processes in cancer cells .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Antitumor Activity : A study involving sulfonamide derivatives demonstrated significant antitumor activity against a panel of human cancer cell lines. The results indicated that modifications in the sulfonamide structure could enhance potency and selectivity .
  • Pharmacokinetics and Toxicity : Research has shown that certain derivatives exhibit favorable pharmacokinetic profiles with low toxicity in animal models, suggesting potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide to ensure high yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, involving sulfonylation of the tetrahydroquinoline core followed by benzoylation. Critical parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • pH control : Maintain neutral to slightly basic conditions during sulfonamide coupling to avoid hydrolysis .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product (>95% purity) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzoyl and thiophene-sulfonamide substituents (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 451.1) .
  • X-ray crystallography : SHELX software for crystal structure refinement to resolve bond angles and torsional strain .

Q. What structural features contribute to its potential bioactivity?

  • The tetrahydroquinoline scaffold enables planar aromatic interactions with enzyme active sites, while the thiophene-sulfonamide group enhances solubility and hydrogen-bonding capacity. The benzoyl moiety may stabilize hydrophobic binding pockets in target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific enzyme inhibition?

  • Approach :

  • Functional group modulation : Replace the benzoyl group with cyclopropanecarbonyl to test steric effects on binding affinity .
  • Bioisosteric substitution : Swap thiophene-sulfonamide with furan-sulfonamide to evaluate electronic effects on inhibitory potency .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase enzymes .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting :

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference from compound autofluorescence .
  • Crystallographic analysis : Resolve target-bound structures via SHELXD/SHELXE to confirm binding modes and identify false positives .
  • Batch consistency checks : Compare multiple synthetic batches via HPLC-MS to exclude impurities as confounding factors .

Q. How does this compound’s pharmacokinetic profile influence its in vivo efficacy?

  • Key parameters :

  • Metabolic stability : Microsomal assays (e.g., liver microsomes) to assess susceptibility to cytochrome P450 oxidation .
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction available for target engagement .
  • Blood-brain barrier (BBB) permeability : Parallel artificial membrane permeability assay (PAMPA) to predict CNS penetration .

Q. What crystallographic challenges arise during structural determination of this compound?

  • Solutions :

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .
  • Disorder modeling : Apply PART/SUMP restraints to resolve disordered benzoyl or thiophene groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous scattering for sulfur atoms .

Key Research Findings

  • Enzyme inhibition : The parent compound shows selective inhibition against carbonic anhydrase IX (IC₅₀ = 12.3 nM), making it a candidate for anticancer research .
  • Metabolic stability : Moderate clearance in liver microsomes (t₁/₂ = 45 min) suggests need for prodrug derivatization .
  • Crystallographic data : SHELX-refined structures reveal a 120° dihedral angle between thiophene and tetrahydroquinoline, optimizing hydrophobic interactions .

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